Product packaging for Cathelin-related peptide SC5(Cat. No.:)

Cathelin-related peptide SC5

Cat. No.: B1577593
Attention: For research use only. Not for human or veterinary use.
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Description

Cathelin-related peptide SC5 is a defined 29-amino acid synthetic antimicrobial peptide (AMP) and is characterized as the C-terminal cleavage product of a cathelin-related prepropeptide . As a member of the cathelicidin peptide family, it shares the common feature of a conserved cathelin domain at the N-terminus of its precursor protein, which is proteolytically cleaved to release the active, mature C-terminal peptide . Cathelicidins are crucial components of the innate immune system in vertebrates, demonstrating broad-spectrum activity against bacteria, enveloped viruses, and fungi . Their primary mechanism of action involves their cationic and amphipathic nature, which allows them to interact with and disrupt the negatively charged membranes of microorganisms, leading to cell death . Beyond direct microbial killing, cathelicidins exhibit potent immunomodulatory functions, influencing inflammation, cell differentiation, and wound healing processes . SC5 provides researchers with a specific, synthetic tool to investigate the structure-activity relationships and complex biological roles of cathelicidins. Its applications span the study of innate host defense mechanisms, the exploration of novel anti-infective agents in the face of rising antimicrobial resistance, and the understanding of peptide-based immunomodulation . This product is intended For Research Use Only. It is not intended for use in humans, animals, or for diagnostic procedures.

Properties

bioactivity

Antibacterial

sequence

RGLRRLGRKIAHGVKKYGPTVLRIIRIAG

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Cathelin-related peptide SC5 to ensure reproducibility?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, with purification via reverse-phase HPLC (≥95% purity). Quality control (QC) should include mass spectrometry (MS) for sequence verification and HPLC for purity assessment. Batch-to-batch consistency can be improved by requesting peptide content analysis (e.g., TFA removal <1% for cell-based assays) . For antimicrobial studies, ensure lyophilized peptides are reconstituted in sterile, endotoxin-free buffers to avoid confounding results .

Q. Which in vitro assays are most effective for evaluating the antimicrobial activity of SC5 against Gram-negative bacteria?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only). For biofilm inhibition assays, employ crystal violet staining or confocal microscopy to quantify biomass reduction. Ensure statistical power by using ≥3 biological replicates and reporting confidence intervals for MIC values .

Q. How should researchers address batch-to-batch variability in SC5 synthesis for sensitive bioassays?

  • Methodological Answer : Request additional QC metrics beyond MS/HPLC, such as peptide content quantification, salt content analysis, and solubility testing. For example, peptide content analysis ensures consistent molar concentrations across batches, critical for dose-response studies .

Advanced Research Questions

Q. How can experimental designs be optimized to study SC5’s efficacy against biofilms formed by Pseudomonas aeruginosa?

  • Methodological Answer :

  • Biofilm Model : Use synthetic cystic fibrosis sputum medium for P. aeruginosa biofilm cultivation to mimic clinical conditions .
  • Endpoint Selection : Measure both biofilm biomass (crystal violet) and viability (CFU counts). Include confocal microscopy with live/dead staining to visualize structural disruption.
  • Statistical Design : Perform ANOVA with post-hoc corrections for multiple comparisons. Report effect sizes and power analysis to justify sample sizes .

Q. What methodologies resolve contradictions in reported MIC values for SC5 across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., MIC ranges for Burkholderia thailandensis: 2–8 µg/mL) and assess variables like bacterial strain source, growth phase, and assay temperature .
  • Standardization : Adopt CLSI guidelines for MIC determination. Replicate conflicting experiments under identical conditions (medium, inoculum size, incubation time).
  • Data Reporting : Provide raw data in supplementary materials, including outliers and statistical dispersion metrics (e.g., SD, SEM) .

Q. Which advanced structural techniques elucidate SC5’s mechanism of action at the molecular level?

  • Methodological Answer :

  • NMR Spectroscopy : Characterize SC5’s interaction with bacterial membranes using lipid bilayer models (e.g., POPG/POPE vesicles).
  • Circular Dichroism : Confirm α-helical conformation in membrane-mimetic environments (e.g., 50% trifluoroethanol).
  • Molecular Dynamics Simulations : Model SC5’s insertion into lipid bilayers to predict pore formation or membrane destabilization .

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